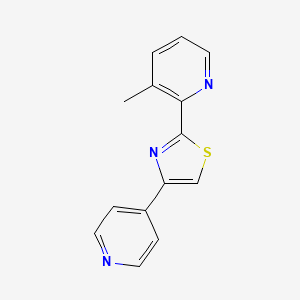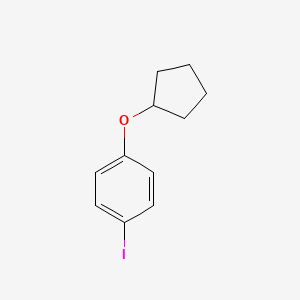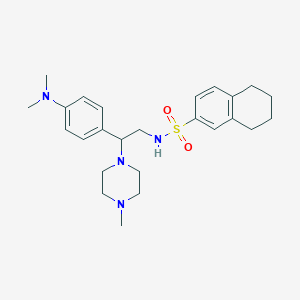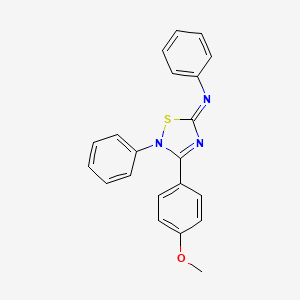
2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole (known as MPT) is a heterocyclic compound that has gained interest in scientific research due to its potential as a therapeutic agent. MPT has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Thiazole derivatives, including structures similar to 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole, have been actively studied for their antimicrobial and antioxidant properties. A particular study synthesized and evaluated various 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives. These compounds displayed significant in vitro antimicrobial activity against various human pathogenic microorganisms and notable antioxidant activity. Derivatives with the 3-pyridyl moiety showed pronounced antibacterial activity against Gram-positive bacteria, while those with the 4-pyridyl moiety exhibited remarkable antioxidant activity (Tay et al., 2022).
Anticancer Potential
The pyridine-thiazole hybrid molecules, structurally related to 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole, have shown promise as potential anticancer agents. These molecules were synthesized and exhibited high antiproliferative activity against various carcinoma cell lines. Notably, specific compounds demonstrated an ability to induce genetic instability in tumor cells, pointing to a possible mechanism for their cytotoxic action (Ivasechko et al., 2022).
Antimicrobial Efficacy and SAR
Another set of compounds, including 2-(3-pyridyl)-4,5-disubstituted thiazoles, were synthesized and showcased powerful in vitro antimicrobial activity against various bacterial and fungal human pathogenic strains. A compound, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, exhibited significant antibacterial and antifungal activities. This study also provided insights into the structure-activity relationship, revealing that increasing the size of substitutions on the thiazole nucleus can impact antimicrobial activity (Bondock, Naser & Ammar, 2013).
Anti-Proliferative Effect and Molecular Modeling
A particular thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, was studied for its anti-proliferative effect against various human carcinoma cell lines. The study also utilized molecular modeling to explore the potential mechanisms of action, suggesting a high affinity of the compound to inhibit specific enzymes in the liver. The findings point towards its potential as a liver-specific anticancer agent (Amin et al., 2017).
Eigenschaften
IUPAC Name |
2-(3-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-10-3-2-6-16-13(10)14-17-12(9-18-14)11-4-7-15-8-5-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEGELYOFYTTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2627105.png)


![1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2627110.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2627111.png)

![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)
![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2627119.png)


![6-[(3E)-5-(3-{5-[(1Z)-6-oxocyclohexa-2,4-dien-1-ylidene]pyrazolidin-3-yl}phenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2627123.png)
